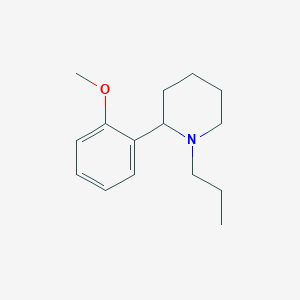
4-Amino-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with an amino group and a tetrahydropyran moiety. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one typically involves the formation of the pyridazine ring followed by the introduction of the tetrahydropyran group. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate hydrazine derivatives and diketones.
Substitution Reactions: Introducing the amino group and tetrahydropyran moiety under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the pyridazine ring.
Substitution: Reactions involving the amino group or tetrahydropyran moiety.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine oxides, while substitution reactions may introduce various functional groups.
Aplicaciones Científicas De Investigación
4-Amino-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Amino-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-(tetrahydro-2H-pyran-4-yl)pyrimidin-3(2H)-one: Similar structure with a pyrimidine ring.
4-Amino-2-(tetrahydro-2H-pyran-4-yl)pyrazin-3(2H)-one: Similar structure with a pyrazine ring.
Uniqueness
4-Amino-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of both an amino group and a tetrahydropyran moiety, which may confer distinct biological and chemical properties.
Propiedades
Fórmula molecular |
C9H13N3O2 |
|---|---|
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
4-amino-2-(oxan-4-yl)pyridazin-3-one |
InChI |
InChI=1S/C9H13N3O2/c10-8-1-4-11-12(9(8)13)7-2-5-14-6-3-7/h1,4,7H,2-3,5-6,10H2 |
Clave InChI |
WSSVGDVJNDKSDX-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1N2C(=O)C(=CC=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B11791706.png)

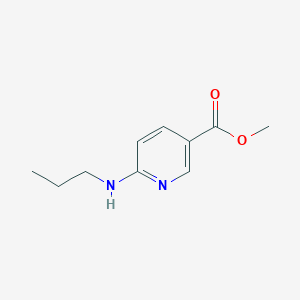


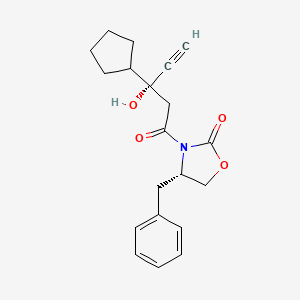
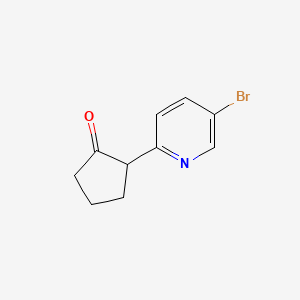
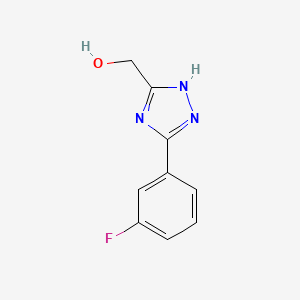
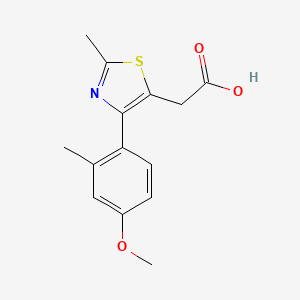
![4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B11791751.png)
